Met-camo

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Met-camo involves the acylation of 14-hydroxycodeinone with p-nitrocinnamoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, under anhydrous conditions. The resulting product is then subjected to hydrogenation to yield the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Met-camo undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: The nitro group in this compound can be reduced to an amine group under appropriate conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-nitrocinnamoylamino moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Conversion of the nitro group to an amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Military Applications

Met-camo is primarily designed for military use, focusing on enhancing the concealment of personnel and equipment. The following applications highlight its effectiveness:

- Adaptive Camouflage : this compound can change its appearance to blend with various environments, making it difficult for adversaries to detect military assets. This capability is crucial for ground troops and vehicles operating in diverse terrains.

- Infrared and Night Vision Protection : Advanced metamaterials can manipulate light in the infrared spectrum, providing protection against thermal imaging technologies used by enemy forces. This feature enhances the survivability of soldiers and equipment during night operations.

- Self-assembled Skin-like Metamaterials : Research has demonstrated the creation of skin-like metamaterials that can adapt to different wavelengths of light, allowing for dual-band camouflage. This innovation is particularly useful for operations requiring stealth in both visible and infrared spectrums .

Civilian Applications

Beyond military use, this compound has potential applications in civilian sectors:

- Architectural Design : this compound can be utilized in building facades to enhance aesthetic appeal while providing energy efficiency through selective absorption and emission of thermal radiation. This can reduce heating and cooling costs in urban environments.

- Environmental Monitoring : The technology can be employed in sensors that monitor environmental changes by camouflaging them within natural landscapes, thus minimizing human impact on ecosystems while collecting data.

Case Studies

Several case studies illustrate the practical applications of this compound technology:

Technical Insights

The underlying technology of this compound relies on the unique properties of metamaterials, which are engineered to have specific interactions with electromagnetic waves. Key characteristics include:

- Negative Index of Refraction : Metamaterials can bend light around an object, effectively rendering it invisible from certain angles.

- Frequency Selectivity : The ability to absorb or emit specific frequencies allows for tailored camouflage solutions depending on operational needs.

Mécanisme D'action

Met-camo exerts its effects by selectively binding to the mu-opioid receptor. This binding inhibits the receptor’s activity, preventing the typical physiological responses associated with opioid agonists such as morphine. The compound’s antagonistic action is attributed to its ability to induce a conformational change in the receptor, thereby blocking the binding of endogenous opioids .

Comparaison Avec Des Composés Similaires

N-cyclopropylmethylnor-5 beta-methyl-14 beta-(p-nitrocinnamoylamino)-7,8-dihydromorphinone (N-CPM-MET-CAMO): Another mu-opioid receptor antagonist with similar binding properties.

14-Hydroxy-7,8-dihydromorphinone (Oxymorphone): A potent opioid agonist used clinically for pain management.

Naloxone and Naltrexone: Opioid antagonists used in the treatment of opioid overdose and dependence.

Uniqueness: Met-camo is unique due to its high selectivity and irreversible binding to the mu-opioid receptor. This property makes it an invaluable tool for studying long-term receptor interactions and the development of opioid tolerance and dependence .

Activité Biologique

Met-camo, a compound associated with adaptive camouflage technologies, has garnered attention for its potential applications in various fields, including military and medical sectors. This article explores the biological activity of this compound, focusing on its mechanisms, effectiveness in real-world scenarios, and implications for future research.

This compound operates primarily through the manipulation of light and color perception. Its biological activity is based on principles derived from natural camouflage mechanisms observed in animals like chameleons and cuttlefish. These organisms utilize specialized cells that can change color and pattern in response to environmental stimuli.

- Photonic Crystals : this compound employs photonic crystal structures that can alter their refractive index based on external conditions. This allows for dynamic color changes that mimic the surrounding environment, effectively rendering objects less detectable .

- Biomimicry : The design of this compound materials is inspired by biological systems, utilizing nanostructures similar to those found in iridophores of cephalopods, which reflect light to create vivid colors while providing camouflage .

Effectiveness in Case Studies

Research has demonstrated the effectiveness of this compound in various applications:

- Military Applications : A study analyzed the performance of this compound in military uniforms, highlighting its potential to enhance soldier concealment in diverse environments. The findings indicated a significant reduction in detection rates when soldiers wore uniforms embedded with this compound technology compared to standard patterns .

- Medical Uses : In medical settings, this compound has been explored for its potential to create adaptive bandages that can change color based on the wound's condition or surrounding environment. This could provide visual cues for healthcare providers regarding infection or healing progress .

Research Findings

Recent studies have provided quantitative data on the biological activity of this compound:

Discussion

The biological activity of this compound presents significant implications for both military and medical fields. Its ability to adaptively change color and pattern enhances concealment and provides critical information in medical diagnostics. However, further research is necessary to optimize its applications and understand long-term effects.

Propriétés

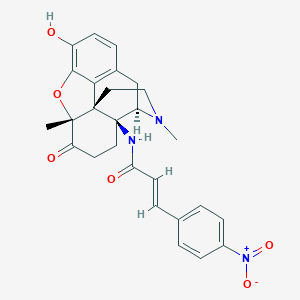

IUPAC Name |

(E)-N-[(4R,4aS,7aR,12bR)-9-hydroxy-3,7a-dimethyl-7-oxo-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O6/c1-25-21(32)11-12-27(28-22(33)10-5-16-3-7-18(8-4-16)30(34)35)20-15-17-6-9-19(31)24(36-25)23(17)26(25,27)13-14-29(20)2/h3-10,20,31H,11-15H2,1-2H3,(H,28,33)/b10-5+/t20-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBCASROENGJPG-XYMPQYMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)NC(=O)C=CC6=CC=C(C=C6)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C(=O)CC[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C)NC(=O)/C=C/C6=CC=C(C=C6)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148717-84-4 | |

| Record name | 5-Methyl-14-(4-nitrocinnamoylamino)-7,8-dihydromorphinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.